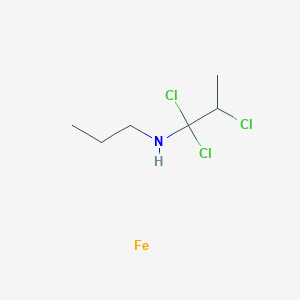
iron;1,1,2-trichloro-N-propylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron;1,1,2-trichloro-N-propylpropan-1-amine is a chemical compound that features a complex structure with iron as a central element. This compound is known for its unique properties and potential applications in various scientific fields. It is characterized by the presence of three chlorine atoms and a propylamine group attached to a propyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of iron;1,1,2-trichloro-N-propylpropan-1-amine typically involves the reaction of iron salts with 1,1,2-trichloro-N-propylpropan-1-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Iron;1,1,2-trichloro-N-propylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron.
Reduction: It can be reduced to form lower oxidation states or to remove chlorine atoms.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
Iron;1,1,2-trichloro-N-propylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of iron;1,1,2-trichloro-N-propylpropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with proteins and other biomolecules, affecting their function and activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application and context.
Comparison with Similar Compounds
1,1,2-Trichloro-N-propylpropan-1-amine: Lacks the iron component but has a similar structure.
Iron;1,1,2-trichloro-N-methylpropan-1-amine: Similar structure with a methyl group instead of a propyl group.
Uniqueness: Iron;1,1,2-trichloro-N-propylpropan-1-amine is unique due to the presence of iron, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where iron’s catalytic or electronic properties are beneficial.
Properties
CAS No. |
61331-62-2 |
|---|---|
Molecular Formula |
C6H12Cl3FeN |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
iron;1,1,2-trichloro-N-propylpropan-1-amine |
InChI |
InChI=1S/C6H12Cl3N.Fe/c1-3-4-10-6(8,9)5(2)7;/h5,10H,3-4H2,1-2H3; |
InChI Key |
ABAFGOUQYNRYHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C(C)Cl)(Cl)Cl.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14593613.png)

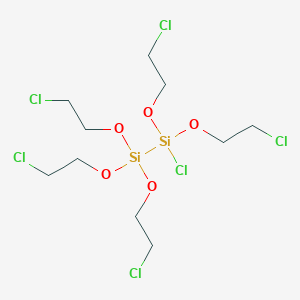
![N-[4-(Bromomethyl)-3-nitrophenyl]-2,2,2-trifluoroacetamide](/img/structure/B14593636.png)
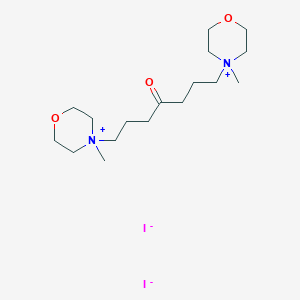
![Dimethyl {1-[(butan-2-yl)amino]ethyl}phosphonate](/img/structure/B14593659.png)
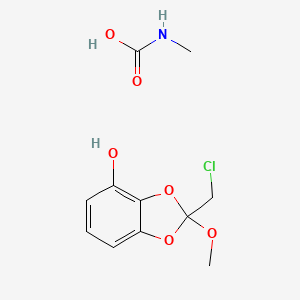
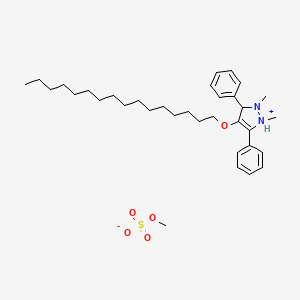
![4-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B14593670.png)
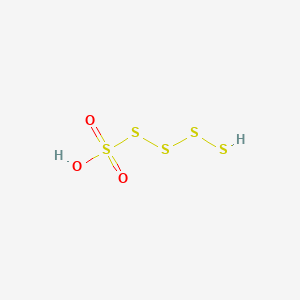

![7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14593701.png)
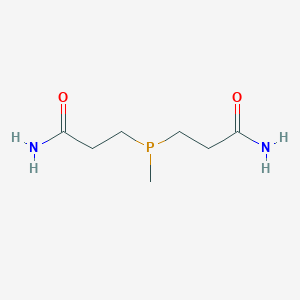
![Phosphine oxide, diphenyl[1-(phenylthio)propyl]-](/img/structure/B14593714.png)
